molecular formula C9H6Cl3N5 B194319 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 77668-56-5

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B194319
CAS No.: 77668-56-5
M. Wt: 290.5 g/mol
InChI Key: KWYJAWJSLDHFCF-UHFFFAOYSA-N
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Description

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of a trichlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,3,5-trichloroaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino group of the trichloroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring or the aromatic ring, leading to a wide range of chemical and biological activities .

Scientific Research Applications

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine has several scientific research applications, including:

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer research, it is believed to interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern on the triazine ring and the presence of the trichlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N5/c10-3-1-4(6(12)5(11)2-3)7-8(13)15-9(14)17-16-7/h1-2H,(H4,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYJAWJSLDHFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423543
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77668-56-5
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3,5-trichlorobenzoyl cyanide (38.5 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (65.76 g, 0.32M) which had been treated with 8N aqueous nitric acid (560 ml). The mixture was stirred for 3 hours and then was left to stand at room temperature for 21 days. The solid was filtered off, washed with water (2×100 ml) and dried in vacuo. A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml) was heated to reflux for 1 hour, the mixture was cooled and evaporated down in vacuo. The residue was treated with ice/water (200 ml), the resultant solid was filtered off and dried in vacuo. This dried solid was put on top of a dry column (25 mm diameter, 200 g of MFC silica gel) and eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5). Fractions 50 to 80 (900 drops per fraction) were collected, combined and evaporated down in vacuo. The resultant solid was recrystallised from ispropanol to give 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4 -triazine. Yield 0.77 g (1.6%), m.p. 232°-235° C. (uncorrected).
Name
2,3,5-trichlorobenzoyl cyanide
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
65.76 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
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6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
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6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Reactant of Route 5
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Reactant of Route 6
Reactant of Route 6
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

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